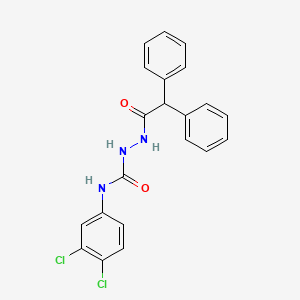
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BCTC, is a compound that has been widely used in scientific research to study the mechanisms of pain and inflammation. This compound has shown potential as a therapeutic target for the treatment of chronic pain and inflammatory conditions.
Wirkmechanismus
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks the activity of TRPA1 ion channels, which are involved in the sensation of pain and inflammation. TRPA1 channels are activated by various stimuli, including cold, heat, and chemicals. When activated, they allow the influx of ions into cells, leading to the generation of electrical signals that are transmitted to the brain, resulting in the sensation of pain and inflammation. By blocking TRPA1 activity, this compound can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the sensation of pain and inflammation in animal models of chronic pain and inflammatory conditions. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for TRPA1 channels. This allows researchers to specifically study the role of TRPA1 in pain and inflammation, without affecting other ion channels. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective TRPA1 inhibitors, which could have therapeutic potential for the treatment of chronic pain and inflammatory conditions. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as cardiovascular function and metabolism. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of 2-bromobenzoic acid with 4-chloroaniline, followed by the addition of methylsulfonyl chloride and glycine. The resulting compound is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively used in scientific research to study the mechanisms of pain and inflammation. It has been shown to selectively block the activity of a specific ion channel called TRPA1, which is involved in the sensation of pain and inflammation. This makes this compound a valuable tool for studying the role of TRPA1 in these processes.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-8-6-11(17)7-9-12)10-15(20)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOYELDAUQFPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)


![N-(3-acetylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5000510.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate](/img/structure/B5000514.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5000522.png)
![5-(3-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5000525.png)

![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5000534.png)
![(3,5-dimethoxyphenyl)[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5000539.png)
![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)
![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)
![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)
